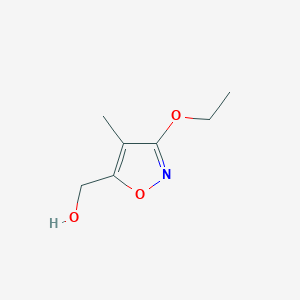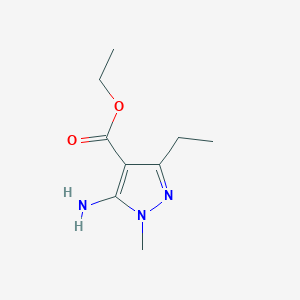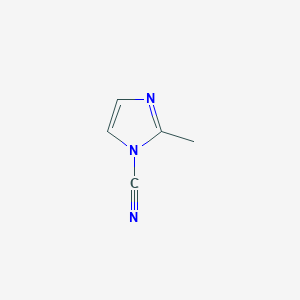
5-Isoxazolemethanol, 3-ethoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to decrease the production of inflammatory cytokines in cells. In agriculture, it inhibits plant growth by interfering with the biosynthesis of gibberellins, a plant hormone that promotes growth.
Biochemische Und Physiologische Effekte
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been shown to decrease the expression of genes involved in inflammation. In agriculture, it has been shown to inhibit the elongation of plant stems and decrease the size of leaves.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Isoxazolemethanol, 3-ethoxy-4-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and can be used in a variety of applications. However, its low solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. In medicine, it could be further studied for its potential use as an antifungal or anti-inflammatory agent. In agriculture, it could be studied as a potential herbicide or as a way to control plant growth in certain crops. In material science, it could be used as a building block for the synthesis of new polymers with unique properties. Overall, the potential applications of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- make it an interesting compound for further study.
Synthesemethoden
The synthesis method of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-3-oxobutanoate. This intermediate is then reacted with acetic anhydride to form 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. The yield of this synthesis method is around 55%.
Wissenschaftliche Forschungsanwendungen
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been used as a building block for the synthesis of various polymers.
Eigenschaften
IUPAC Name |
(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHZMMTVNTBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441656 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
CAS RN |
166180-69-4 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)









